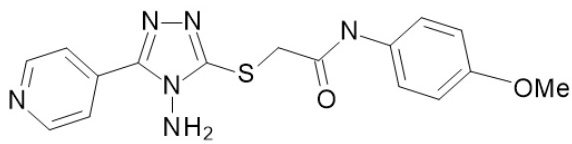

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)a cetamide

Description

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)acetamide is a thioacetamide derivative featuring a 1,2,4-triazole core, a 4-pyridyl substituent, and a fluoro-methylphenyl acetamide group. Its molecular formula is C₁₆H₁₅FN₆OS with a molecular weight of 358.4 g/mol .

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6OS/c1-10-2-3-12(8-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-4-6-19-7-5-11/h2-8H,9,18H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOHNUKRVHFPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)acetamide is a derivative of the triazole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyridyl group. Its molecular formula is , with significant implications for its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities:

- Antifungal Properties : The triazole moiety is known for its antifungal activity. Compounds in this class inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi, thereby disrupting cell membrane integrity.

- Anticancer Activity : Preliminary studies suggest that compounds similar to this structure may possess anticancer properties by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways can provide insights into its potential therapeutic uses. For example, it may act on cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of related triazole compounds against Candida albicans. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, suggesting a potent antifungal effect.

- Anticancer Mechanisms : Research on similar triazole derivatives demonstrated their capability to inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 15 to 30 µM. This was attributed to their ability to induce cell cycle arrest and apoptosis.

- Enzyme Inhibition Profiles : The compound was screened for COX-1 and COX-2 inhibitory activities. It showed IC50 values of 25 µM for COX-1 and 30 µM for COX-2, indicating moderate anti-inflammatory potential.

Data Tables

| Biological Activity | Target Organism/Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 10 | |

| Anticancer | MCF-7 Cells | 15 - 30 | |

| COX-1 Inhibition | COX-1 | 25 | |

| COX-2 Inhibition | COX-2 | 30 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Sterol Biosynthesis : By targeting enzymes involved in sterol synthesis, it compromises fungal cell membrane integrity.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

- Anti-inflammatory Effects : By inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins.

Applications

The potential applications of this compound extend across various fields:

- Pharmaceutical Development : As an intermediate in drug synthesis, it could lead to new treatments for fungal infections and cancer.

- Agricultural Chemistry : Its antifungal properties make it suitable for developing new fungicides to protect crops from fungal diseases.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. The specific compound in focus has been studied for its efficacy against various bacterial strains. For instance, studies have demonstrated that triazole-based compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

Anticancer Properties

Triazole derivatives are also recognized for their anticancer activities. The compound's structure allows it to interact with biological targets involved in cancer proliferation. Preliminary studies have shown promising results in inhibiting cancer cell lines, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it has shown potential as an inhibitor of urease, which is significant in treating infections caused by Helicobacter pylori and other urease-producing bacteria .

Agricultural Sciences

Fungicidal Applications

The triazole moiety is known for its fungicidal properties, making this compound a candidate for agricultural applications. Studies have indicated that similar triazole compounds can effectively control fungal pathogens in crops, thereby enhancing agricultural productivity .

Plant Growth Regulation

There is emerging evidence that triazole derivatives can act as plant growth regulators. This property could be harnessed to improve crop yields and stress resistance in plants under adverse environmental conditions .

Material Science

Coordination Chemistry

The compound has been utilized in coordination chemistry to synthesize metal complexes. These complexes can exhibit unique properties useful in catalysis and material science applications. For instance, the incorporation of this compound into metal-organic frameworks (MOFs) has been explored for gas storage and separation technologies .

Sensor Development

Recent studies have focused on using this compound in the development of sensors for detecting heavy metals and other pollutants. The thiol group present in the structure enhances its ability to form stable complexes with metal ions, making it suitable for environmental monitoring applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide)

- Key Differences : The pyridyl group is at the 2-position (vs. 4-position in the target compound), and the phenyl ring has a methyl substituent (3-methylphenyl vs. 3-fluoro-4-methylphenyl).

- Biological Activity : AS111 demonstrated 1.28× higher anti-inflammatory activity than diclofenac in rat formalin edema models. Molecular docking studies suggest its 2-pyridyl group enhances hydrophobic interactions with cyclooxygenase-2 (COX-2), stabilizing the enzyme-inhibitor complex .

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide

- Key Differences : Replaces the 4-pyridyl group with a 4-chlorophenyl ring.

N-(4-methoxyphenyl)-2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio]acetamide (Compound 1)

- Key Differences : Substitutes the fluoro-methylphenyl group with a methoxyphenyl moiety.

- Impact : The methoxy group’s electron-donating nature reduces electrophilicity, likely altering binding kinetics compared to the fluorine-containing target compound .

Heterocyclic Variants

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol

- Key Differences : Lacks the acetamide side chain and pyridyl group.

2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

- Key Differences : Incorporates a tetrahydropyrimidine-dione moiety.

- Impact : The additional hydrogen-bonding capacity of the dione group may enhance interactions with enzymatic targets, though it increases molecular weight (~450 g/mol ) and complexity .

Research Findings and Limitations

- Contradictions in Molecular Weight : reports a molecular weight of 386.43 g/mol , while states 358.4 g/mol . This discrepancy may arise from calculation errors or differing synthetic routes .

- Biological Activity Trends: Triazole derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) generally show higher antimicrobial and anti-inflammatory activities than non-halogenated analogs .

Q & A

Q. Optimization Strategies :

- Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization ensures >95% purity, monitored by TLC and HPLC .

How is the molecular structure confirmed, and what analytical techniques resolve ambiguities in spectroscopic data?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns protons/carbons to specific functional groups (e.g., pyridyl C-H signals at δ 8.5–8.7 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

- IR Spectroscopy : Identifies key bonds (e.g., N-H stretch at ~3350 cm⁻¹ for the acetamide group) .

Advanced Resolution : Cross-validation with X-ray crystallography (if crystals are obtainable) or computational DFT-based spectral simulations .

How can researchers address contradictory biological activity data across studies?

Advanced Research Focus

Case Example : Discrepancies in antimicrobial efficacy reports may arise from:

- Assay Variability : Differences in bacterial strains or culture conditions.

- Structural Analogues : Compare with triazole derivatives (e.g., ’s table below) to identify substituent-dependent trends .

| Analog | Key Structural Features | Reported Activity |

|---|---|---|

| Target Compound | 4-pyridyl, fluoro-methylphenyl | Variable antimicrobial potency |

| Thienopyrimidine Derivative A | Thienopyrimidine core | Consistent antiviral activity |

| Oxadiazole Compound B | Oxadiazole ring | Stable antifungal effects |

Q. Methodology :

- Replicate assays under standardized conditions (CLSI guidelines).

- Perform SAR studies to isolate the impact of the 4-pyridyl group .

What computational strategies predict reactivity and guide synthetic optimization?

Q. Advanced Research Focus

- Reaction Path Search : Quantum mechanics (QM) calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways .

- Solvent Effects : COSMO-RS simulations predict solvent interactions that influence yield .

- Machine Learning : Train models on existing triazole reaction datasets to recommend optimal conditions (temperature, catalyst loading) .

Example : ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error synthesis .

How can structural analogs be designed to enhance target selectivity in kinase inhibition?

Q. Advanced Research Focus

- Rational Design :

- Substituent Modification : Replace 3-fluoro-4-methylphenyl with bulkier groups (e.g., trifluoromethoxy) to enhance hydrophobic binding .

- Bioisosteres : Swap the triazole-thioether with a sulfonamide to improve metabolic stability .

- In Silico Docking : Use AutoDock Vina to screen analogs against kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .

What methodologies assess stability under physiological conditions?

Q. Advanced Research Focus

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS .

- Oxidative Stress : Expose to H₂O₂ or UV light to identify vulnerable sites (e.g., sulfide oxidation) .

- Storage Recommendations : Lyophilization or inert atmosphere storage prevents thioether bond cleavage .

How do pharmacokinetic properties compare to structurally similar triazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.